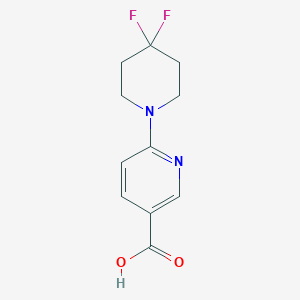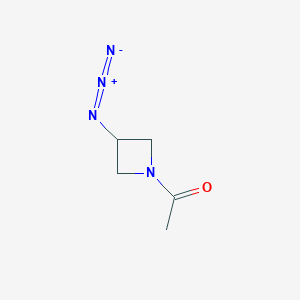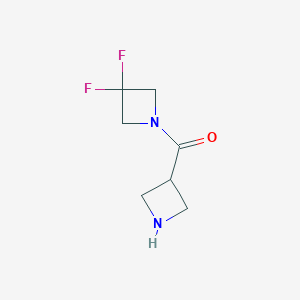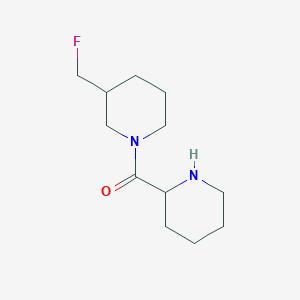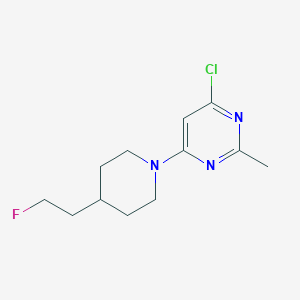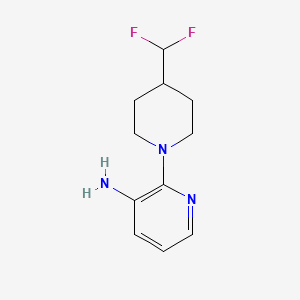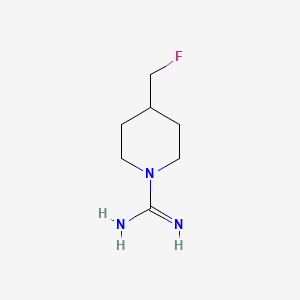
1-(2-Azidoethyl)-4-(2-fluoroethyl)piperidine
Overview
Description
1-(2-Azidoethyl)-4-(2-fluoroethyl)piperidine is a useful research compound. Its molecular formula is C9H17FN4 and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
A study described the synthesis of 3,5-bis(arylidene)piperidin-4-ones containing the 2-azidoethyl group. These compounds, including N-(2-azidoethyl)-3,5-bis(3-pyridylidene)piperidin-4-one, exhibited significant antitumor activity against various human tumor cell lines, demonstrating the potential of azidoethyl substituted piperidines in drug design for new antitumor agents (Bykhovskaya et al., 2017).
Fluorinated Radiotracer Development
Another research focused on the development of a fluorinated radiotracer for imaging σ(1) receptors in the central nervous system. The study synthesized a series of (2-fluoroethyl) substituted spirocyclic piperidines, demonstrating their higher σ(1) affinity and selectivity compared to their non-fluorinated counterparts. This highlights the importance of fluorine substitution in enhancing the binding affinity and selectivity of piperidine derivatives for σ(1) receptors (Maestrup et al., 2011).
Corrosion Inhibition
Piperidine derivatives, including those with fluoroethyl substituents, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to study the adsorption and corrosion inhibition properties, highlighting the potential application of these compounds in protecting metal surfaces against corrosion (Kaya et al., 2016).
Synthesis and Structural Determination
The synthesis and structural determination of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin were reported, showcasing the application of fluoroethyl substituted piperidines in the synthesis of potentially more efficacious compounds based on the curcumin framework (Lagisetty et al., 2009).
Antimycobacterial Activity
Research into spiro-piperidin-4-ones through 1,3-dipolar cycloaddition highlighted their potent antimycobacterial activity. These compounds, incorporating fluoro-phenyl and piperidinyl moieties, exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis, underscoring their potential as new antimycobacterial agents (Kumar et al., 2008).
Properties
IUPAC Name |
1-(2-azidoethyl)-4-(2-fluoroethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN4/c10-4-1-9-2-6-14(7-3-9)8-5-12-13-11/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJENDSHXDBIIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCF)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


